1-(1-Cyclohexyl-2-phenylethyl)piperidine
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Overview
Description
1-(1-Cyclohexyl-2-phenylethyl)piperidine is a chemical compound belonging to the class of piperidines This compound is characterized by a piperidine ring attached to a cyclohexyl group and a phenylethyl group
Preparation Methods
The synthesis of 1-(1-Cyclohexyl-2-phenylethyl)piperidine involves several steps. One common method includes the reaction of cyclohexylmagnesium bromide with 2-phenylethylpiperidine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(1-Cyclohexyl-2-phenylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the cyclohexyl or phenylethyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride. These reactions often target the piperidine ring, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where various alkyl or aryl groups can be introduced using reagents like alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or phenylacetic acid, while reduction may produce secondary amines.
Scientific Research Applications
1-(1-Cyclohexyl-2-phenylethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new analgesics and anesthetics.
Industry: It is used in the production of specialty chemicals and materials, where its structural properties contribute to the desired characteristics of the final products
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexyl-2-phenylethyl)piperidine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, including the NMDA receptor and dopamine receptors. This binding can modulate neurotransmitter release and reuptake, leading to various pharmacological effects such as analgesia and anesthesia .
Comparison with Similar Compounds
1-(1-Cyclohexyl-2-phenylethyl)piperidine can be compared with other similar compounds, such as:
Phencyclidine (PCP): Both compounds share a similar piperidine structure, but this compound has a cyclohexyl group instead of a phenyl group, which may result in different pharmacological properties.
Ketamine: Another NMDA receptor antagonist, ketamine has a different structure but similar effects on the central nervous system.
Diphenidine: This compound also interacts with NMDA receptors and has structural similarities, including the presence of a piperidine ring.
Properties
Molecular Formula |
C19H29N |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-(1-cyclohexyl-2-phenylethyl)piperidine |
InChI |
InChI=1S/C19H29N/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2 |
InChI Key |
FQKJCOBLWXBHSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
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